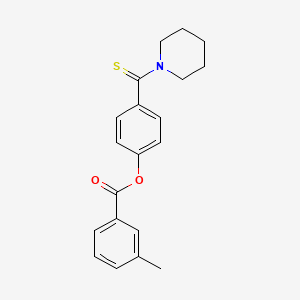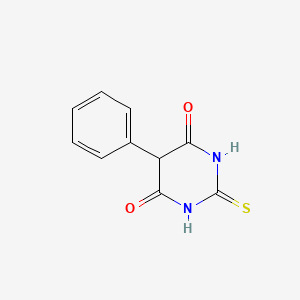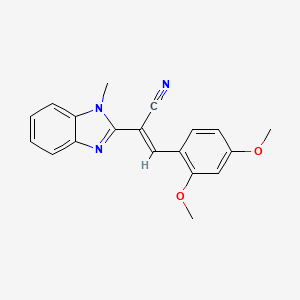
4-(Piperidin-1-ylcarbonothioyl)phenyl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE is a complex organic compound that features a piperidine ring, a carbothioyl group, and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE typically involves the reaction of piperidine derivatives with appropriate benzoate compounds. One common method involves the use of piperidine-1-carbothioyl chloride and 3-methylbenzoic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine or benzoate derivatives.
Scientific Research Applications
4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The carbothioyl group may participate in redox reactions, influencing cellular processes. The methylbenzoate moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-NITROBENZOATE: Similar structure but with a nitro group instead of a methyl group.
4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-CHLOROBENZOATE: Contains a chloro group instead of a methyl group.
Uniqueness
4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H21NO2S |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
[4-(piperidine-1-carbothioyl)phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C20H21NO2S/c1-15-6-5-7-17(14-15)20(22)23-18-10-8-16(9-11-18)19(24)21-12-3-2-4-13-21/h5-11,14H,2-4,12-13H2,1H3 |
InChI Key |
RDVMOAUOEYXTNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C(=S)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-[3-(6-{[(4-methylphenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B15036883.png)
![N-(4-{[(4-methoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B15036891.png)
![N-({4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}sulfonyl)acetamide](/img/structure/B15036905.png)
![3-(6-Bromo-benzo[1,3]dioxol-5-ylmethylene)-5-p-tolyl-3H-furan-2-one](/img/structure/B15036914.png)

![3-amino-N-(4-methylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15036924.png)
![Ethyl 2-(2H-1,3-benzodioxole-5-amido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B15036930.png)
![3-methyl-1-phenyl-4-{(E)-[(trimethoxymethyl)imino]methyl}-1H-pyrazol-5-ol](/img/structure/B15036937.png)
![5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide](/img/structure/B15036947.png)

![2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-ethyl-2-oxoacetamide](/img/structure/B15036957.png)
![N-(4-bromophenyl)-2-[(6-nitro-1H-benzotriazol-1-yl)oxy]acetamide](/img/structure/B15036965.png)

